molecular formula C22H27F3N4O3S B2737233 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 941872-81-7

2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No. B2737233
CAS RN: 941872-81-7
M. Wt: 484.54
InChI Key: VBXNUMWELLYRKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C22H27F3N4O3S and its molecular weight is 484.54. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Applications

Quinazoline derivatives have been extensively studied for their potential pharmacological applications. One study focused on a neurokinin-1 receptor antagonist, highlighting its effectiveness in preclinical tests relevant to clinical efficacy in conditions like emesis and depression (T. Harrison et al., 2001) T.Harrisonetal.,2001T. Harrison et al., 2001. Another research explored the synthesis of novel quinazoline derivatives with nitric oxide releasing properties, evaluating their analgesic and anti-inflammatory potential, indicating no tendency to induce stomach ulceration in rats, which suggests a promising safety profile (A. Abadi et al., 2005) A.Abadietal.,2005A. Abadi et al., 2005.

Material Science and Molecular Docking

Quinazoline derivatives also find applications in material science and molecular docking studies. For instance, a study on the vibrational spectroscopy and molecular docking of a specific quinazoline derivative showed its potential inhibitory activity against the BRCA2 complex, suggesting applications in cancer research (A. El-Azab et al., 2016) A.ElAzabetal.,2016A. El-Azab et al., 2016.

Antitumor Activity

The antitumor activity of quinazolinone analogues has been another area of focus, with some compounds displaying significant broad-spectrum antitumor activity, nearly 1.5–3.0-fold more potent compared to the positive control 5-FU (Ibrahim A. Al-Suwaidan et al., 2016) IbrahimA.AlSuwaidanetal.,2016Ibrahim A. Al-Suwaidan et al., 2016.

properties

IUPAC Name

2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27F3N4O3S/c1-28(2)12-5-13-29-18-7-4-3-6-17(18)20(27-21(29)31)33-14-19(30)26-15-8-10-16(11-9-15)32-22(23,24)25/h8-11H,3-7,12-14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXNUMWELLYRKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

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